REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[C:9]([S:11]CC2C=CC(OC)=CC=2)[CH:8]=[C:7]([F:21])[CH:6]=1)[CH3:2]>C(O)(C(F)(F)F)=O>[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[C:9]([SH:11])[CH:8]=[C:7]([F:21])[CH:6]=1)[CH3:2]
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Name
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3-Fluoro-5-(4-methoxy-benzylsulfanyl)-benzoic acid ethyl ester
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Quantity
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7.24 g
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Type
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reactant
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Smiles
|
C(C)OC(C1=CC(=CC(=C1)SCC1=CC=C(C=C1)OC)F)=O
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
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Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The crude residue was purified on silica gel (0-30% EtOAc in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=CC(=C1)S)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |